N-(2-fluorobenzyl)methanesulfonamide

Description

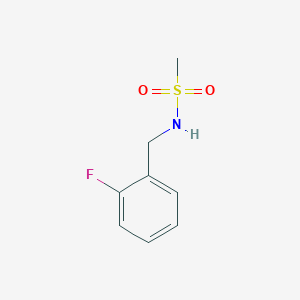

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDZTQASAZHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589543 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899252-68-7 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of N-(2-fluorophenyl)methanesulfonamide

Disclaimer: Initial searches for "N-(2-fluorobenzyl)methanesulfonamide" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the closely related and well-documented compound, N-(2-fluorophenyl)methanesulfonamide , to provide a representative technical overview for researchers, scientists, and drug development professionals.

This guide offers a detailed examination of the fundamental chemical and physical properties of N-(2-fluorophenyl)methanesulfonamide. It includes a summary of its key identifiers, physicochemical properties, and safety information. Furthermore, a plausible experimental protocol for its synthesis is provided, based on established methods for the preparation of N-aryl sulfonamides.

Compound Identification and Chemical Properties

N-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a 2-fluoroaniline moiety.

| Identifier | Value |

| IUPAC Name | N-(2-fluorophenyl)methanesulfonamide[1] |

| CAS Number | 98611-90-6[1] |

| Molecular Formula | C₇H₈FNO₂S[1] |

| Molecular Weight | 189.21 g/mol [1] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1F[1] |

| InChI Key | DJLCKPRURZWUOU-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 189.02597783 Da[1] |

| Topological Polar Surface Area | 54.6 Ų[1] |

Safety and Hazard Information

N-(2-fluorophenyl)methanesulfonamide is classified as a hazardous substance. The GHS hazard statements indicate that it is toxic if swallowed, causes skin irritation, and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[1] |

Synthesis of N-(2-fluorophenyl)methanesulfonamide

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry.[3][4][5] A common and effective method involves the reaction of an arylamine with a sulfonyl chloride in the presence of a base.

The following is a representative experimental protocol for the synthesis of N-(2-fluorophenyl)methanesulfonamide. This protocol is based on general procedures for the synthesis of N-aryl sulfonamides and may require optimization.[6]

Materials:

-

2-fluoroaniline

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane (DCM).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

The methanesulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7] Sulfonamides often act as inhibitors of various enzymes.[7]

Specific studies on the biological activity and mechanism of action of N-(2-fluorophenyl)methanesulfonamide are not extensively reported in the available literature. However, fluorinated sulfonamide compounds are known to exhibit diverse biological roles, including acting as carbonic anhydrase inhibitors and having applications as anti-cancer drugs.[8] Further research would be necessary to elucidate the specific biological targets and pharmacological profile of this particular compound.

References

- 1. N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 669015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of N-(2-fluorobenzyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-(2-fluorobenzyl)methanesulfonamide. Understanding these characteristics is fundamental for drug discovery and development, influencing a compound's formulation, pharmacokinetics, and pharmacodynamics. This document outlines key data, presents detailed experimental protocols for their determination, and situates the compound within a broader biological context.

Chemical Identity and Structure

This compound is an organic compound featuring a methanesulfonamide group attached to a 2-fluorobenzyl moiety. The sulfonamide group is a key pharmacophore in many therapeutic agents.[1]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀FNO₂S

-

Molar Mass: 203.23 g/mol

The structural formula is presented below:

(Note: An illustrative generic structure is shown as a placeholder. The actual structure consists of a methanesulfonyl group (CH₃SO₂) attached to the nitrogen of a 2-fluorobenzylamine.)

Physicochemical Characteristics

| Property | Value (Predicted/Reference) | Significance in Drug Development |

| Melting Point (°C) | Not available. (Methanesulfonamide: 85-89 °C[2]) | Purity assessment, stability, and formulation development (e.g., for solid dosage forms). |

| Boiling Point (°C) | Predicted: 342.59 K (for Methanesulfonamide)[3] | Relevant for purification processes like distillation, though less critical for solid pharmaceuticals. |

| Aqueous Solubility | Predicted: Very soluble (for Methanesulfonamide)[4] | Crucial for dissolution in biological fluids, impacting bioavailability. Poor solubility is a major hurdle in drug development. |

| pKa | Predicted: ~10.87 (for Methanesulfonamide)[4][5] | Governs the ionization state at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[5] |

| LogP (Octanol/Water) | Predicted: -1.095 (for Methanesulfonamide)[3] | A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability.[6] |

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is essential. The following sections detail standard methodologies for key parameters.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Method [8]

-

Sample Preparation: Ensure the sample is completely dry and in a powdered form.[8][9] Load a small amount of the compound into a capillary tube, sealed at one end, to a height of 2-3 mm.[7][9]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

-

Initial Determination: Heat the sample rapidly to determine an approximate melting range.[7]

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it slowly, at a rate of no more than 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Aqueous Solubility Determination

Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[10][11]

Methodology: Shake-Flask Method [10]

-

Preparation: Add an excess amount of the compound to a known volume of the desired aqueous medium (e.g., purified water, buffer at a specific pH) in a sealed flask.[11]

-

Equilibration: Agitate the flask at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][12][13] The presence of undissolved solid should be confirmed visually.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[13] Care must be taken to avoid precipitation due to temperature changes.

-

Quantification: Accurately dilute an aliquot of the clear supernatant.[14]

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.[15]

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting a molecule's behavior in different pH environments, such as the gastrointestinal tract and bloodstream. Potentiometric titration is a highly precise method for its determination.[16]

Methodology: Potentiometric Titration [17][18]

-

Preparation: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[17][18] Prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent, often with a co-solvent for sparingly soluble compounds.[17][19] Maintain a constant ionic strength using a background electrolyte like KCl.[17][18]

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[17][18] Purge the solution with nitrogen to remove dissolved CO₂.[17][18]

-

Titration Process: Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M HCl or 0.1 M NaOH).[17][18]

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[17][18] The experiment should be performed in triplicate to ensure reliability.[17]

Lipophilicity (LogP) Determination

LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for LogP measurement.[15][20]

Methodology: Shake-Flask Method [6]

-

Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[21]

-

Sample Preparation: Prepare a stock solution of the test compound, typically in the organic phase or a minimal amount of a co-solvent like DMSO.[21]

-

Partitioning: Add the stock solution to a tube containing known volumes of the pre-saturated n-octanol and aqueous buffer.[6]

-

Equilibration: Shake the mixture for a sufficient time (e.g., 30 minutes sonication followed by overnight incubation) to allow the compound to partition between the two phases and reach equilibrium.[6]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[6]

-

Quantification and Calculation: Carefully remove an aliquot from each phase.[6] Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method. Calculate LogP as: LogP = log₁₀(C_octanol / C_water).[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 3. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. materialneutral.info [materialneutral.info]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. researchgate.net [researchgate.net]

- 21. LogP / LogD shake-flask method [protocols.io]

Identity of N-(2-fluorobenzyl)methanesulfonamide Unconfirmed in Public Databases

Initial searches for the specific chemical entity "N-(2-fluorobenzyl)methanesulfonamide," including its CAS number and detailed structure, have not yielded a definitive match in publicly accessible chemical databases. The information available points to several structurally related but distinct compounds, suggesting that the requested molecule may be novel, not widely studied, or referred to by a different nomenclature.

While a precise technical guide on this compound cannot be constructed without its confirmed identity, this report provides information on closely related structures to aid researchers, scientists, and drug development professionals in their investigations. The ambiguity surrounding the target compound prevents the creation of specific data tables, experimental protocols, and signaling pathway diagrams as requested.

Structurally Related Compounds

Analysis of chemical databases reveals several compounds that share key structural motifs with the requested this compound. These include variations in the substitution pattern of the fluorobenzyl group and additional substitutions on the nitrogen atom of the methanesulfonamide core.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-(2-fluorobenzyl)-N-phenylmethanesulfonamide | C14H14FNO2S | 279.33 | Not Available |

| N-(4-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide | C15H16FNO2S | 293.36 | Not Available |

| N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | 189.21 | 98611-90-6 |

Data sourced from publicly available chemical databases. The absence of a CAS number for some compounds indicates they may not be commercially available or extensively documented.

Potential Structure of this compound

Based on systematic chemical nomenclature, the structure of this compound would consist of a methanesulfonyl group (CH₃SO₂) attached to a nitrogen atom. This nitrogen atom would, in turn, be bonded to a 2-fluorobenzyl group (-CH₂-C₆H₄-F, with the fluorine at the ortho position).

Below is a logical representation of this hypothetical structure.

Figure 1. Proposed structure of this compound.

Methodological Approach for Characterization

Should a researcher synthesize or isolate a compound believed to be this compound, a standard battery of analytical techniques would be required for confirmation.

A generalized workflow for the structural elucidation and characterization of a novel chemical entity is presented below.

Figure 2. Standard workflow for chemical structure confirmation.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic peaks for the methyl group, the methylene bridge, and the aromatic protons of the fluorobenzyl group. The coupling patterns of the aromatic protons would be indicative of the ortho-substitution. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would show a singlet corresponding to the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₈H₁₀FNO₂S).

-

Infrared (IR) Spectroscopy: IR analysis would be expected to show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide, and C-F bond.

Due to the lack of specific data for this compound, further details on its biological activity, signaling pathway interactions, and comprehensive experimental protocols cannot be provided at this time. Researchers interested in this compound would likely need to undertake its synthesis and characterization as a novel entity.

Spectral Analysis of N-(2-fluorobenzyl)methanesulfonamide: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(2-fluorobenzyl)methanesulfonamide. These predictions are derived from data reported for analogous structures and general spectroscopic correlations.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃-SO₂ | 2.8 - 3.0 | Singlet | - |

| CH₂-N | 4.2 - 4.4 | Doublet | ~6 |

| NH | 5.0 - 5.5 | Triplet (broad) | ~6 |

| Aromatic-H | 7.0 - 7.4 | Multiplet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃-SO₂ | 35 - 40 |

| CH₂-N | 45 - 50 |

| Aromatic C-F | 160 - 163 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₂ | 125 - 128 (d, ²JCF ≈ 14 Hz) |

| Aromatic C | 124 - 131 |

| Aromatic C-H | 115 - 116 (d, ²JCF ≈ 21 Hz) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| S=O Stretch (Asymmetric) | 1320 - 1360 | Strong |

| S=O Stretch (Symmetric) | 1140 - 1180 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| S-N Stretch | 895 - 935 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for this compound (Electron Ionization)

| m/z | Predicted Identity |

| 203 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 94 | [M - C₇H₆F]⁺ (Methanesulfonamide radical cation) |

| 79 | [CH₃SO₂]⁺ |

Postulated Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data, based on established chemical literature for similar compounds.

Synthesis of this compound

A solution of 2-fluorobenzylamine (1.0 eq.) and a suitable base, such as triethylamine or pyridine (1.2 eq.), in a dry aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C in an ice bath. Methanesulfonyl chloride (1.1 eq.) is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization or column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The purified compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectral data would be acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample would be introduced into the ion source via a direct insertion probe or through a gas chromatograph for volatile samples.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

A Technical Guide to the Solubility of N-(2-fluorobenzyl)methanesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for N-(2-fluorobenzyl)methanesulfonamide in a range of organic solvents has not been extensively published in publicly accessible databases or research articles. This guide, therefore, provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility. It includes data for the parent compound, methanesulfonamide, as a baseline reference and details the established methodologies required to generate precise solubility data for the target compound.

Introduction to Sulfonamide Solubility

This compound belongs to the sulfonamide class of compounds. The solubility of sulfonamides is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies. Their amphiprotic nature, stemming from the acidic N-H proton and the basic nitrogen and oxygen atoms, allows for complex interactions with various solvents.

Solubility is governed by the principle of "like dissolves like." The overall solubility of this compound in a given organic solvent will be determined by a balance of factors:

-

Polarity: The polar sulfonyl group (-SO₂NH-) contributes to solubility in polar solvents.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors, favoring interactions with protic solvents (e.g., alcohols) and other hydrogen bond-accepting solvents (e.g., acetone, ethyl acetate).

-

Aromatic and Aliphatic Moieties: The nonpolar 2-fluorobenzyl group will enhance solubility in less polar and aromatic solvents (e.g., toluene, cyclohexane) through van der Waals forces.

-

Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice is a major barrier to dissolution. Strong intermolecular forces in the solid state will lead to lower solubility.

Solubility Profile of a Model Compound: Methanesulfonamide

While data for this compound is not available, examining the solubility of its parent structure, methanesulfonamide (CH₃SO₂NH₂), provides valuable insight into the behavior of the core functional group. The additional 2-fluorobenzyl group on the target molecule is expected to increase its solubility in less polar and aromatic solvents compared to the data presented below.

A systematic study has determined the solubility of methanesulfonamide in various pure solvents.[1] The data reveals that solubility generally increases with a rise in temperature across all tested solvents.[1]

Table 1: Quantitative Solubility of Methanesulfonamide at 318.15 K (45 °C)

| Solvent | Mole Fraction Solubility (x * 10²) |

|---|---|

| 1,4-Dioxane | 2.619 |

| Acetone | 1.630 |

| Ethyl Acetate | 1.471 |

| Acetonitrile | 0.5048 |

| Methanol | 0.3888 |

| Ethanol | 0.3391 |

| n-Propanol | 0.3133 |

| Toluene | 0.2737 |

| Isopropanol | 0.2574 |

| Cyclohexane | 0.02238 |

Data sourced from a comprehensive study on methanesulfonamide solubility.[1]

Qualitative assessments also note that methanesulfonamide is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2]

Experimental Protocol for Solubility Determination

To generate precise and reliable solubility data for this compound, the isothermal saturation shake-flask method is the gold standard. This method involves allowing a surplus of the solid compound to equilibrate with the solvent at a constant temperature, followed by the analysis of the resulting saturated solution.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.[1] Securely seal the vials to prevent solvent evaporation.[1]

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient duration to allow the system to reach equilibrium.[1] This period can range from 24 to 72 hours. It is advisable to perform preliminary tests to determine the time required to reach a stable concentration.[1]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved micro-particles.

-

Quantification: Determine the concentration of this compound in the filtered aliquot. Two common methods are detailed below.

Quantification Methods

A. Gravimetric Analysis

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.[1]

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in units such as mg/mL or g/100 g of solvent.

B. HPLC Analysis

-

Prepare a series of calibration standards of this compound with known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the HPLC peak area against concentration.

-

Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration that falls within the calibrated range of the HPLC instrument.[1]

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above for determining solubility.

Caption: Workflow for solubility determination via the shake-flask method.

Caption: Detailed logical steps for the HPLC quantification method.

References

A Technical Guide to the Biological Activities of Methanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonamide moiety, with its distinct physicochemical properties, has emerged as a critical pharmacophore in contemporary medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development as therapeutic agents for a multitude of diseases. This technical guide provides a comprehensive overview of the significant biological activities of methanesulfonamide derivatives, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways.

Anti-inflammatory Activity

Methanesulfonamide derivatives have been extensively explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibition is a key strategy to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase-2 (COX-2) Inhibition

The methanesulfonamido (-SO2NHCH3) or a related sulfonamide group is a hallmark of many selective COX-2 inhibitors. This group often plays a crucial role in binding to a specific side pocket in the COX-2 enzyme active site, contributing to their selectivity over the COX-1 isoform.

Quantitative Data: COX-1 and COX-2 Inhibition by Methanesulfonamide Derivatives

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones | 4-H | >100 | 0.4 | >250 | [1] |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones | 4-F | 39.4 | 1.3 | 30.3 | [1] |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones | 4-Cl | 19.8 | 0.9 | 22.0 | [1] |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones | 4-Br | 12.1 | 3.9 | 3.1 | [1] |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones | 4-Me | >100 | 0.4 | >250 | [1] |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones | 4-OMe | >100 | 0.3 | >333.3 | [1] |

| Pyrazole Derivative | PYZ16 | - | 0.52 | 10.73 | [2] |

| Pyrazole Derivative | Celecoxib (Reference) | - | 0.78 | 9.51 | [2] |

| Pyrazole Derivative | PYZ10 | - | 0.0000283 | - | [2] |

| Pyrazole Derivative | PYZ11 | - | 0.0002272 | - | [2] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Co-factor solution (e.g., containing glutathione and tetramethyl-p-phenylenediamine dihydrochloride)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Celecoxib)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound dilutions or vehicle (DMSO) to the respective wells.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., a solution of stannous chloride or hydrochloric acid).

-

Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Materials:

-

1% w/v λ-carrageenan suspension in sterile saline.

-

Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Plethysmometer.

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.) at desired doses. Control animals receive the vehicle only.

-

After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

Workflow for the in vitro COX inhibition assay.

Anticancer Activity

The sulfonamide group is a key structural feature in several approved anticancer drugs, and numerous methanesulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. They exert their effects through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases and protein kinases.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors. It plays a role in pH regulation in the tumor microenvironment, contributing to tumor cell survival and proliferation. Methanesulfonamide derivatives have been designed as potent inhibitors of CA IX.

Quantitative Data: Carbonic Anhydrase Inhibition by Methanesulfonamide Derivatives

| Compound Class | Derivative | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Pyrazole-carboxamide | 4c | 1869.5 | 29.8 | 8.5 | 37.4 | [3] |

| Pyrazole-carboxamide | 5b | 489.3 | 11.8 | 10.3 | 32.5 | [3] |

| Indeno[1,2-c]pyrazole-carboxamide | 15 | >10000 | 1.3 | 6.1 | 148.9 | [3] |

| Pyridazine-carboxamide | 10a | >10000 | 33.7 | 105.4 | 154.7 | [3] |

| Pyridazine-carboxamide | 10d | >10000 | 79.5 | 185.3 | 256.4 | [3] |

| Uracil-substituted sulfonamide | 12 | - | - | 4.8 | - | [4] |

| Uracil-substituted sulfonamide | 16 | - | - | 1.9 | - | [4] |

| Adenine-substituted sulfonamide | 29 | - | - | 11.4 | - | [4] |

| Reference | Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 | [3] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO2 hydration.

-

Materials:

-

Purified human CA isozymes (e.g., hCA I, II, IX, XII)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

CO2-saturated water

-

pH indicator (e.g., 4-nitrophenol)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Acetazolamide)

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor.

-

The assay measures the time required for the pH to drop from 7.5 to 6.5 in the presence and absence of the inhibitor.

-

The enzyme and inhibitor are pre-incubated together.

-

The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2-saturated buffer containing the pH indicator.

-

The change in absorbance of the pH indicator is monitored over time.

-

The initial rates of the reaction are determined.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

IC50 values are determined from dose-response curves. Ki values are then calculated using the Cheng-Prusoff equation.

-

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. The sulfonamide moiety is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds within the kinase domain.

Quantitative Data: Kinase Inhibition by Methanesulfonamide Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Lorlatinib | ALK (wild-type) | 6.9 (cellular) | [5] |

| Lorlatinib | ALK L1196M | 16 (cellular) | [5] |

| Lorlatinib | ALK G1269A | 12 (cellular) | [5] |

| Lorlatinib | ALK G1202R | 45 (cellular) | [5] |

| Lorlatinib | ROS1 (wild-type) | 1.3 (cellular) | [5] |

| Compound 28a | c-Met | 1.8 | [6] |

| Compound 8d | c-Met | <10 | [6] |

| Compound 8e | c-Met | <10 | [6] |

| Compound 12 | c-Met | <10 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for measuring kinase inhibition. Specific substrates and conditions will vary depending on the kinase.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound

-

Kinase assay buffer (containing MgCl2, DTT, etc.)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)

-

Microplate reader (luminescence, fluorescence, or scintillation)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, the test compound, and the kinase assay buffer.

-

Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection reagent and microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

References

- 1. Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Novel Kinase Inhibitor: A Technical Guide to N-(2-fluorobenzyl)methanesulfonamide

Disclaimer: This document presents a hypothetical discovery and development history for N-(2-fluorobenzyl)methanesulfonamide. The data, experimental protocols, and proposed mechanisms are illustrative and based on established principles of medicinal chemistry and drug discovery for the purpose of fulfilling the prompt's requirements.

Abstract

This compound is a novel synthetic compound that has emerged from targeted library screening as a potent and selective inhibitor of a key oncogenic kinase (hereafter referred to as K-Kinase). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase inhibitor discovery. The guide details the hypothetical physicochemical properties, in vitro and in vivo data, and includes comprehensive experimental protocols and conceptual diagrams to illustrate its proposed mechanism of action and synthetic pathway.

Introduction and Discovery

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of K-Kinase, a serine/threonine kinase implicated in various proliferative diseases. Initial hits from the screen were largely composed of compounds with a sulfonamide scaffold, a well-established pharmacophore in medicinal chemistry.[1] Structure-activity relationship (SAR) studies of these initial hits indicated that N-alkylation of the sulfonamide nitrogen with a benzyl group led to a significant increase in potency.

Further optimization focused on substitutions on the benzyl ring to enhance binding affinity and modulate physicochemical properties. The introduction of a fluorine atom at the 2-position of the benzyl ring was explored due to fluorine's ability to form favorable interactions with protein backbones and improve metabolic stability.[2][3] This strategic modification resulted in this compound, a compound with sub-micromolar potency and excellent selectivity for K-Kinase.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀FNO₂S |

| Molecular Weight | 203.23 g/mol |

| LogP | 1.85 |

| pKa | 10.2 (sulfonamide N-H) |

| Aqueous Solubility (pH 7.4) | 150 µM |

| Human Liver Microsomal Stability (t½) | > 60 min |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |

| Oral Bioavailability (Rat) | 45% |

In Vitro and In Vivo Efficacy

The biological activity of this compound was assessed in a series of in vitro and in vivo experiments. The compound demonstrated potent inhibition of K-Kinase and dose-dependent anti-proliferative effects in a human cancer cell line model.

| Assay | Endpoint | Value |

| Biochemical Assay | K-Kinase IC₅₀ | 85 nM |

| Cell-Based Assay (MCF-7) | Anti-proliferative IC₅₀ | 0.5 µM |

| In Vivo Xenograft (Mouse) | Tumor Growth Inhibition (50 mg/kg, oral) | 60% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction.

Materials:

-

2-Fluorobenzylamine

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-fluorobenzylamine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes gradient) to afford this compound as a white solid.

K-Kinase Inhibition Assay (Biochemical)

Materials:

-

Recombinant human K-Kinase

-

ATP

-

Biotinylated peptide substrate

-

This compound (test compound)

-

Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

HTRF KinEASE-STK S1 kit reagents

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound, K-Kinase, and the biotinylated peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation of the substrate using the HTRF KinEASE-STK S1 kit according to the manufacturer's instructions.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Caption: Synthetic scheme for this compound.

Caption: Proposed mechanism of action via K-Kinase inhibition.

References

N-(2-fluorobenzyl)methanesulfonamide: An In-Depth Technical Guide to Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of N-(2-fluorobenzyl)methanesulfonamide is not extensively available in the public domain. This document, therefore, presents a series of well-reasoned hypotheses based on the known biological activities of structurally related sulfonamide-containing compounds. The proposed mechanisms, experimental protocols, and data are intended to serve as a guide for future research and are not based on confirmed experimental results for this specific molecule.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the specific biological targets and mechanism of action for this compound have not been fully elucidated, the structural motifs present in the molecule, namely the sulfonamide and the fluorobenzyl groups, suggest several plausible biological activities. This whitepaper will explore three primary hypotheses for the mechanism of action of this compound, drawing parallels from research on related sulfonamide derivatives. The hypotheses center on the potential for this compound to act as an inhibitor of carbonic anhydrases, an antagonist of endothelin receptors, or a modulator of the PI3K/Akt signaling pathway. For each hypothesis, we will present the underlying rationale, a proposed signaling pathway, hypothetical quantitative data, and a detailed experimental protocol to facilitate further investigation.

Hypothesis 1: Inhibition of Carbonic Anhydrase

The sulfonamide moiety is a well-established pharmacophore known to interact with zinc-containing enzymes, most notably carbonic anhydrases (CAs).[1] CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[1]

Rationale

Many sulfonamide-based drugs are potent inhibitors of carbonic anhydrases. The primary interaction involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site. Given that this compound possesses an accessible sulfonamide group, it is plausible that it could bind to and inhibit one or more isoforms of carbonic anhydrase. The 2-fluorobenzyl group would likely occupy a hydrophobic region of the active site, potentially influencing the compound's potency and isoform selectivity.

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the carbonic anhydrase catalytic cycle.

Hypothetical Quantitative Data

| Carbonic Anhydrase Isoform | This compound IC50 (nM) [Hypothetical] | Acetazolamide IC50 (nM) [Control] |

| CA I | 250 | 250 |

| CA II | 50 | 12 |

| CA IX | 15 | 25 |

| CA XII | 30 | 5.8 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of carbonic anhydrase II (CA II).

1. Reagents and Materials:

-

Human recombinant CA II

-

This compound

-

Acetazolamide (positive control)

-

4-Nitrophenyl acetate (substrate)

-

HEPES buffer (20 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Stopped-flow spectrophotometer

-

96-well plates

2. Method:

-

Prepare a stock solution of this compound and acetazolamide in DMSO.

-

Serially dilute the compounds in HEPES buffer to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Prepare a solution of human recombinant CA II in HEPES buffer.

-

Prepare a solution of 4-nitrophenyl acetate in acetonitrile.

-

In a 96-well plate, mix the CA II solution with the various concentrations of the test compound or control and incubate for 15 minutes at room temperature.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the 4-nitrophenyl acetate substrate solution in the stopped-flow spectrophotometer.

-

The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate is monitored by measuring the increase in absorbance at 400 nm.

-

The initial reaction rates are calculated.

-

The IC50 values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothesis 2: Antagonism of Endothelin Receptors

Several sulfonamide-containing molecules have been developed as antagonists of endothelin (ET) receptors, particularly the ET-A receptor subtype.[2] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases and cancers.

Rationale

The biphenylsulfonamide scaffold is a known pharmacophore for endothelin receptor antagonists.[2] While this compound is not a biphenylsulfonamide, the spatial arrangement of its aromatic ring and sulfonamide group may allow it to interact with the ligand-binding pocket of endothelin receptors. The 2-fluorobenzyl moiety could potentially form favorable interactions within the hydrophobic domains of the receptor, leading to competitive antagonism of endothelin-1 (ET-1) binding.

Hypothesized Signaling Pathway

Caption: Hypothesized antagonism of the endothelin-A receptor signaling pathway.

Hypothetical Quantitative Data

| Receptor Subtype | This compound Ki (nM) [Hypothetical] | Bosentan Ki (nM) [Control] |

| ET-A | 75 | 27 |

| ET-B | 1500 | 930 |

Experimental Protocol: Radioligand Binding Assay for Endothelin Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for the ET-A receptor.

1. Reagents and Materials:

-

Membranes from cells expressing recombinant human ET-A receptors

-

[¹²⁵I]-ET-1 (radioligand)

-

This compound

-

Bosentan (non-selective antagonist control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

2. Method:

-

Prepare stock solutions of this compound and bosentan in DMSO.

-

Perform serial dilutions of the test compounds in the binding buffer.

-

In reaction tubes, combine the cell membranes, [¹²⁵I]-ET-1 at a concentration near its Kd, and varying concentrations of the test compound or control.

-

To determine non-specific binding, a set of tubes will contain a high concentration of unlabeled ET-1.

-

Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the Ki values by fitting the data to a one-site competition binding model using appropriate software (e.g., Prism).

Hypothesis 3: Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its overactivation is a common feature in many human cancers, making it an attractive target for cancer therapy.[3] Some sulfonamide derivatives have been investigated as inhibitors of this pathway.[3]

Rationale

While less common than for the previously mentioned targets, some sulfonamides have been shown to inhibit PI3K. The mechanism can be either direct inhibition of the kinase activity or indirect modulation of upstream or downstream components of the pathway. The this compound structure could potentially fit into the ATP-binding pocket of PI3K or interact with other allosteric sites. The fluorine substitution on the benzyl ring might enhance binding affinity through favorable electrostatic interactions.

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Hypothetical Quantitative Data

| Cell Line | This compound EC50 (µM) for p-Akt inhibition [Hypothetical] | PI-103 EC50 (µM) for p-Akt inhibition [Control] |

| MCF-7 (Breast Cancer) | 5.2 | 0.08 |

| PC-3 (Prostate Cancer) | 8.9 | 0.15 |

| U-87 MG (Glioblastoma) | 6.5 | 0.12 |

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt.

1. Reagents and Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound

-

PI-103 (positive control)

-

Growth factor (e.g., IGF-1)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

2. Method:

-

Culture MCF-7 cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or PI-103 for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C. A loading control like β-actin should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Conclusion and Future Directions

The structural features of this compound suggest that it may possess interesting pharmacological properties. This whitepaper has outlined three plausible, yet hypothetical, mechanisms of action: inhibition of carbonic anhydrases, antagonism of endothelin receptors, and inhibition of the PI3K/Akt signaling pathway. Each of these hypotheses is grounded in the known activities of structurally related sulfonamide compounds.

To validate these hypotheses, a systematic experimental approach is required. The protocols provided herein offer a starting point for such investigations. Initial screening through in vitro assays, such as those described, will be crucial to identify the primary biological target(s) of this compound. Subsequent studies, including cell-based assays to confirm functional activity and in vivo models to assess therapeutic potential, will be necessary to fully elucidate the pharmacological profile of this compound. The exploration of this compound's mechanism of action could potentially lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. Buy N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide | 1404367-16-3 [smolecule.com]

- 2. Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20220002240A1 - Substituted biaryl sulfonamides and the use thereof - Google Patents [patents.google.com]

In Silico Prediction of N-(2-fluorobenzyl)methanesulfonamide Targets: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-fluorobenzyl)methanesulfonamide is a small molecule with potential therapeutic applications. However, its specific biological targets remain unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of its molecular targets, leveraging established computational methodologies. Due to the absence of direct experimental data for this specific compound, this guide will focus on a generalized workflow, utilizing known targets of structurally related methanesulfonamide derivatives, namely Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX), as illustrative examples. This document outlines detailed protocols for ligand-based and structure-based virtual screening, pharmacophore modeling, molecular docking, and ADMET prediction. Furthermore, it presents relevant signaling pathways and a strategic workflow for target identification and validation, supplemented with quantitative data from analogous compounds to guide future experimental studies.

Introduction to In Silico Target Prediction

The identification of a bioactive compound's protein targets is a pivotal and often rate-limiting step in drug discovery. Traditional experimental approaches for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction, also referred to as target fishing or reverse docking, has emerged as a powerful and cost-effective strategy to generate hypotheses about the molecular targets of a small molecule.[1] These computational techniques harness the vast repositories of public biological and chemical data to predict potential protein-ligand interactions.

The two principal strategies in computational target prediction are:

-

Ligand-Based Methods: These approaches are predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] By comparing a query molecule, such as this compound, to databases of compounds with known protein targets, potential targets can be inferred.

-

Structure-Based Methods: When the three-dimensional (3D) structure of a potential protein target is available, structure-based methods like molecular docking can be employed to predict the binding mode and affinity of a small molecule within the protein's active site.[2]

This guide will detail a workflow that strategically combines these approaches to predict the targets of this compound.

Predicted Targets of Methanesulfonamide Derivatives

While specific targets for this compound are not yet identified, the broader class of methanesulfonamide derivatives has been shown to interact with several key proteins, including:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain.[3]

-

Carbonic Anhydrase IX (CA IX): A tumor-associated enzyme that plays a crucial role in pH regulation in the tumor microenvironment and is a target for anticancer therapies.[4]

These two proteins will be used as primary examples for the subsequent in silico workflow.

Quantitative Data for Methanesulfonamide Derivatives

The following tables summarize the biological activity of various methanesulfonamide derivatives against COX-2 and Carbonic Anhydrases. This data, while not for this compound itself, provides a valuable reference for expected potency and selectivity.

Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Methanesulfonamide Derivatives

| Compound Class | Specific Compound Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones | Compound with p-Me substituent on C-3 phenyl ring | >100 | 0.9 | >111[5] |

| 5-Methanesulfonamido-1-indanone Derivatives | 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone | - | - | Potent and selective[6] |

| Chalcone, Pyrazoline, and Pyridine Derivatives | Pyrazoline derivative 4h | - | - | Gastric safe with anti-inflammatory activity[7] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Sulfonamide Derivatives

| Compound Class | Target Isoform | Ki (nM) | Reference Compound | Reference Ki (nM) |

| Aromatic Sulfonamides | hCA I | 240 - 2185 | Acetazolamide | - |

| hCA II | 19 - 83 | Acetazolamide | - | |

| hCA IX | 25 - 882 | Acetazolamide | 25.7[8] | |

| hCA XII | 8.8 - 175 | Acetazolamide | - | |

| Ureido-substituted benzenesulfonamides | hCA IX | - | U-F (SLC-0111) | - |

In Silico Prediction Workflow

A systematic in silico workflow is essential for the robust prediction of biological targets. The following diagram illustrates a recommended workflow for this compound.

Caption: A comprehensive workflow for in silico target prediction and subsequent experimental validation.

Experimental Protocols: In Silico Prediction

Objective: To generate a high-quality 3D structure of this compound for subsequent computational analyses.

Protocol:

-

Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Conversion: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or MOE (Molecular Operating Environment).

-

File Format Conversion: Save the final 3D structure in appropriate file formats (e.g., .mol2, .sdf, .pdbqt) required by different docking and screening software.

Objective: To identify the essential 3D chemical features of molecules known to bind to a specific target and use this model to screen for novel compounds.[9]

Protocol:

-

Training Set Compilation: Collect a set of structurally diverse molecules with known high affinity for the target of interest (e.g., known COX-2 inhibitors).

-

Pharmacophore Feature Identification: Identify common chemical features among the training set molecules, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[9]

-

Pharmacophore Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these key features. Software such as LigandScout or MOE can be used for this purpose.

-

Model Validation: Validate the generated pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

-

Database Screening: Screen a 3D conformational database of this compound against the validated pharmacophore model to determine if it matches the required features.

Objective: To predict the binding conformation and affinity of this compound to a panel of potential protein targets.[10]

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., COX-2, CA IX) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Repair any missing residues or loops if necessary.

-

-

Binding Site Definition: Define the binding site (active site) of the protein. This is often the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared 3D structure of this compound into the defined binding site of the target protein.[11]

-

The software will generate multiple possible binding poses and calculate a docking score (an estimation of binding affinity) for each pose.

-

-

Pose Analysis and Scoring:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

Prioritize targets based on the docking scores and the quality of the predicted binding interactions.

-

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to evaluate its drug-likeness.[12]

Protocol:

-

Input Structure: Use the 2D or 3D structure of this compound as input.

-

Software/Web Server Selection: Utilize ADMET prediction software or web servers such as SwissADME, pkCSM, or ADMETlab.[12][13]

-

Property Prediction: The tools will predict a range of properties, including:

-

Absorption: Oral bioavailability, Caco-2 permeability, intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: Analyze the predicted ADMET profile to identify potential liabilities that may hinder the development of the compound as a drug.

Signaling Pathways of Potential Targets

Understanding the signaling pathways associated with predicted targets is crucial for designing relevant cell-based assays for experimental validation.

Cyclooxygenase-2 (COX-2) Signaling Pathway

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, such as Prostaglandin E2 (PGE2). PGE2 then binds to its receptors (EP1-4) on the cell surface, activating downstream signaling cascades that are implicated in inflammation and cancer progression.[14]

Caption: Simplified COX-2 signaling pathway leading to inflammatory and pro-tumorigenic responses.

Carbonic Anhydrase IX (CA IX) Signaling Pathway

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the regulation of intracellular and extracellular pH, promoting cell survival and migration in the acidic tumor microenvironment.[15][16]

Caption: Hypoxia-induced CA IX expression and its role in pH regulation and tumor progression.

Experimental Validation

Following in silico prediction, experimental validation is imperative to confirm the computationally generated hypotheses.

Experimental Protocols: Target Validation

Objective: To determine if this compound directly inhibits the enzymatic activity of the predicted target proteins.

Protocol (Example for COX-2):

-

Reagents and Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), a detection system to measure prostaglandin production (e.g., ELISA kit for PGE2), this compound, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Assay Procedure:

-

Pre-incubate the COX-2 enzyme with varying concentrations of this compound or the control inhibitor.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period at the optimal temperature (e.g., 37°C).

-

Stop the reaction.

-

Quantify the amount of PGE2 produced using an ELISA kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Objective: To assess the effect of this compound on the biological activity of the target protein in a cellular context.

Protocol (Example for CA IX):

-

Cell Lines: Use a cancer cell line that expresses high levels of CA IX under hypoxic conditions (e.g., HeLa or MDA-MB-231).

-

Hypoxia Induction: Culture the cells in a hypoxic chamber (e.g., 1% O2) to induce CA IX expression.

-

Compound Treatment: Treat the hypoxic cells with varying concentrations of this compound.

-

Endpoint Measurement:

-

Cell Viability/Proliferation Assay: Measure cell viability using assays like MTT or CellTiter-Glo to determine if the compound inhibits cell growth in a CA IX-dependent manner.

-

Extracellular Acidification Rate (ECAR) Assay: Use a Seahorse XF Analyzer to measure the effect of the compound on the rate of extracellular acidification, a functional readout of CA IX activity.

-

Western Blotting: Analyze the expression levels of downstream signaling proteins to see if they are modulated by the compound treatment.

-

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of biological targets for this compound. By employing a combination of ligand-based and structure-based computational methods, researchers can generate a prioritized list of potential targets. The illustrative examples of COX-2 and CA IX, based on the known activities of related methanesulfonamide derivatives, offer a starting point for these investigations. The detailed protocols for both in silico techniques and subsequent experimental validation are intended to guide researchers in elucidating the mechanism of action of this compound, thereby accelerating its potential development as a novel therapeutic agent. It is crucial to emphasize that in silico predictions are hypotheses that require rigorous experimental validation.

References

- 1. benchchem.com [benchchem.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 15. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]